molecular formula C10H9N3O2 B14161127 Methyl 2-azido-3-phenylprop-2-enoate CAS No. 5256-71-3

Methyl 2-azido-3-phenylprop-2-enoate

Cat. No.: B14161127
CAS No.: 5256-71-3
M. Wt: 203.20 g/mol
InChI Key: HZPRAUOGOBIGGF-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-phenylprop-2-enoate (CID 5386164) is a specialized chemical compound with the molecular formula C10H9N3O2 . As a derivative of cinnamic acid ester, it features an azide functional group integrated into a phenylpropenoate scaffold, making it a valuable intermediate in synthetic organic chemistry and materials science research . The presence of both the azide and the activated alkene in its structure makes it a versatile precursor for Huisgen 1,3-dipolar cycloaddition ('click chemistry') reactions, facilitating the synthesis of complex heterocyclic systems and triazole derivatives . This compound is strictly for research use only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers exploring the tailored functionalization of phenolic compounds and the development of novel chemical entities for biological activity screening may find this reagent particularly valuable .

Properties

CAS No.

5256-71-3

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 2-azido-3-phenylprop-2-enoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

HZPRAUOGOBIGGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves nucleophilic azidation of an α,β-unsaturated ester precursor. The reaction proceeds via conjugate addition of sodium azide (NaN₃) to the electron-deficient double bond of methyl 3-phenylprop-2-enoate (methyl cinnamate). The azide anion attacks the β-carbon, forming the azido adduct after protonation.

Typical Procedure :

  • Substrate Preparation : Methyl 3-phenylprop-2-enoate is synthesized via esterification of cinnamic acid or via Wittig reactions using methyl triphenylphosphoranylidene acetate.
  • Azidation : The unsaturated ester (1 equiv) is reacted with NaN₃ (1.2–2.0 equiv) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 60–80°C for 6–24 hours.
  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate).

Optimization and Challenges

  • Solvent Effects : Polar aprotic solvents like DMSO enhance azide nucleophilicity but may promote side reactions at elevated temperatures.
  • Temperature Control : Reactions above 80°C risk azide decomposition, while lower temperatures (40–60°C) require extended reaction times.
  • Yield : Reported yields range from 65% to 85%, depending on purity of the starting material and solvent choice.

Transition Metal-Catalyzed Azidation

Iron-Catalyzed Methodology

A robust alternative employs iron-based catalysts to facilitate azide transfer under milder conditions. For example, Fe(dpbz)Br₂ (Cat-1) enables efficient azidation in acetonitrile at 65°C.

Procedure :

  • Catalyst Preparation : Fe(dpbz)Br₂ is synthesized by refluxing FeBr₂ with 1,2-bis(diphenylphosphino)benzene in ethanol.
  • Reaction Setup : Methyl 3-phenylprop-2-enoate (0.5 mmol), Cat-1 (5 mol%), and NaN₃ (1.5 equiv) are stirred in anhydrous CH₃CN under N₂.
  • Isolation : After 12–24 hours, the product is filtered through silica gel and chromatographed (yield: 78–89%).

Advantages Over Conventional Methods

  • Reduced Side Reactions : The catalyst suppresses dimerization of the α,β-unsaturated ester.
  • Broader Substrate Scope : Tolerates electron-withdrawing and donating groups on the phenyl ring.

Hypervalent Iodine-Mediated Azidation

Electrophilic Azidation Strategy

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), enable electrophilic azidation. This method is advantageous for sterically hindered substrates.

Protocol :

  • Reagent Activation : PIDA (1.1 equiv) and trimethylsilyl azide (TMSN₃, 1.5 equiv) are combined in CH₂Cl₂ at 0°C.
  • Substrate Addition : Methyl 3-phenylprop-2-enoate is added dropwise, and the mixture is stirred for 2–4 hours.
  • Quenching and Purification : The reaction is quenched with Na₂S₂O₃, extracted, and purified (yield: 70–75%).

Limitations

  • Cost : Hypervalent iodine reagents are expensive compared to NaN₃.
  • Sensitivity : Moisture-sensitive conditions require rigorous anhydrous handling.

Comparative Analysis of Methods

Method Reagents Solvent Temperature Yield Advantages
Nucleophilic Azidation NaN₃ DMSO/DMF 60–80°C 65–85% Low cost, simple setup
Iron-Catalyzed NaN₃, Fe(dpbz)Br₂ CH₃CN 65°C 78–89% High selectivity, scalable
Hypervalent Iodine PIDA, TMSN₃ CH₂Cl₂ 0–25°C 70–75% Mild conditions, steric tolerance

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide:

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed through the reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions with alkynes.

Scientific Research Applications

Methyl 2-azido-3-phenylprop-2-enoate is an organic compound with the molecular formula C10H9N3O2C_{10}H_9N_3O_2 . It features an azido group (N3-N_3) attached to a vinyl ester. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound has several scientific research applications:

  • Building block in organic synthesis It can be used to create more complex molecules.
  • Bioconjugation reactions It can be used to label biomolecules with azido groups.
  • Production of specialty chemicals and materials It has uses in industrial applications.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with various biological targets and other small molecules. Research indicates that azides can form stable adducts with proteins and nucleic acids, allowing for potential uses in bioconjugation techniques and targeted drug delivery systems.

Chemical Reactions

Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate undergoes various chemical reactions:

  • Oxidation The azido group can be oxidized to form nitro compounds.
  • Reduction The azido group can be reduced to form amines.
  • Substitution The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include sodium azide for azidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Structural Comparison

This compound shares structural similarities with several other compounds that feature azido or vinyl functionalities:

Compound NameStructure CharacteristicsUnique Features
Methyl (E)-2-Azido-3-(2-methoxyphenyl)prop-2-enoateContains a methoxy group on the phenyl ringDifferent substitution pattern on the phenyl ring
Methyl (Z)-2-AzidoacrylateSimilar vinyl structure but lacks phenyl substituentSimpler structure without aromatic character
Methyl 3-AzidopropanoateContains a propanoate chain instead of phenylAliphatic instead of aromatic

Mechanism of Action

The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate involves its ability to undergo various chemical transformations, leading to the formation of bioactive compounds. The azido group is highly reactive and can participate in cycloaddition reactions, forming triazoles that interact with biological targets. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares Methyl 2-azido-3-phenylprop-2-enoate with structurally related esters, highlighting key differences in functional groups and properties:

Compound Name Molecular Weight (g/mol) Functional Groups Synthesis Method Key Reactivity/Applications
This compound 203.20 Azido, Ester, Phenyl Condensation with aromatic amines in acetic acid Click chemistry, tetrazole formation
Methyl 2-hexenoate 128.17 Ester, Alkene Esterification of 2-hexenoic acid Flavoring agents, polymer intermediates
Methyl 2-cyano-3-phenylprop-2-enoate 187.18 Cyano, Ester, Phenyl Substitution of azido with cyano group Nitrile-based cyclizations
Methyl salicylate 152.15 Ester, Hydroxybenzene Esterification of salicylic acid Pharmaceuticals, fragrances


Key Observations :

  • Azido vs. Cyano Groups: The azido group in this compound enables cycloaddition reactions absent in cyano-substituted analogs, expanding its utility in bioorthogonal chemistry .
  • Phenyl vs. Alkyl Substituents: The phenyl ring enhances steric bulk and π-π stacking interactions compared to aliphatic esters like Methyl 2-hexenoate, influencing crystallization behavior and solubility .

Physicochemical Properties

  • Hydrogen Bonding: The absence of hydroxyl groups (cf.

Research Findings and Challenges

  • Its phenyl group likely promotes dense crystal packing, as seen in similar aromatic esters .
  • Safety Considerations : Azido compounds require careful handling due to shock sensitivity, contrasting with safer esters like Methyl salicylate .

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